molecular formula C10H19NO2 B13177440 Tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate

Tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13177440
M. Wt: 185.26 g/mol
InChI Key: WAOBLRSJQYXNJU-SNVBAGLBSA-N
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Description

tert-Butyl (2R)-2-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a methyl group and a tert-butyl ester at the 2-position. The (2R) stereochemistry defines its spatial configuration, which is critical for its reactivity, biological interactions, and applications in asymmetric synthesis and drug development. The tert-butyl group enhances steric bulk and lipophilicity, while the ester moiety provides a handle for further functionalization .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3/t10-/m1/s1

InChI Key

WAOBLRSJQYXNJU-SNVBAGLBSA-N

Isomeric SMILES

C[C@@]1(CCCN1)C(=O)OC(C)(C)C

Canonical SMILES

CC1(CCCN1)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate is a chiral compound that has garnered interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biochemical effects. Notably, it has been studied for its potential effects on:

  • Enzyme Inhibition : It can inhibit specific enzymes, which may be beneficial in therapeutic contexts.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Neuropharmacology : It has been investigated for its potential effects on neurotransmitter systems, particularly in relation to anxiety and depression models.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to elucidate the mechanisms involved.
  • Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with desired biological activities.

Comparative Analysis

To better understand its uniqueness, a comparison with structurally similar compounds is presented in the table below:

Compound NameCAS NumberStructural FeaturesUnique Aspects
(R)-tert-Butyl 2-ethylpyrrolidine-1-carboxylate876617-06-0Ethyl group instead of methylEnhanced lipophilicity
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate239483-09-1Aminoethyl substituentPotential for increased biological activity
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate207405-68-3Bicyclic structureDifferent ring system alters pharmacokinetics

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct biological properties compared to these similar compounds.

Neuropharmacological Studies

In a study examining the effects of various pyrrolidine derivatives on anxiety-like behaviors in rodent models, this compound demonstrated a significant reduction in anxiety levels compared to control groups. This suggests its potential as an anxiolytic agent.

Anticancer Activity

Another study explored the cytotoxic effects of this compound on cancer cell lines. Results indicated that this compound inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent.

Scientific Research Applications

While tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with potential applications in scientific research, the available search results offer limited direct information regarding its specific uses and case studies. However, the search results do provide information helpful in inferring potential applications, as well as data relating to its properties and preparation.

Chemical Information and Properties
this compound hydrochloride, with the PubChem CID 137964051, has the molecular formula C10H20ClNO2C_{10}H_{20}ClNO_2 and a molecular weight of 221.72 g/mol . Synonyms include 2225127-01-3, this compound hydrochloride, and tert-Butyl (R)-2-methylpyrrolidine-2-carboxylate hydrochloride . It is also identified as alpha-methyl-D-proline tert-butyl ester hydrochloride .
This compound is associated with hazard statements H315, which indicates it causes skin irritation, and H319, which indicates it causes serious eye irritation .

Potential Research Applications

  • Synthesis of Pyrrolidine Derivatives: Pyrrolidine-2-carboxylic acid derivatives, to which this compound is related, are synthesized using methods that feature cheap raw materials, simple operation, and mild conditions, effectively decreasing production costs . Examples of pyrrolidine derivatives include (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbony-4-methoxycarbonyl pyrrolidine and (2S,4S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine .
  • Ligand Synthesis: Configurationally stable (S)- and (R)-α-methylproline-derived compounds can be used in the synthesis of ligands for the direct chemical resolution of various unprotected β3-amino acids .
  • Buffer in Cell Cultures: While not a primary application, it can be noted that non-ionic organic buffering agents are used in cell cultures within a pH range of 6-8.5 .

Synthesis Methods
The search results include examples of preparation methods for pyrrolidine-2-carboxylic acid derivatives . For instance, 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino) pentanedioate can be prepared by reacting 5-methyl-2-((tert-butyloxycarbonyl) amino)-pentanedioate with di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tertiary butanol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Variants: Substituent Effects on Reactivity and Stability

a) tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate
  • Structure : Replaces the methyl carboxylate with a formyl group.
  • Reactivity : The formyl group increases electrophilicity, making it a precursor for nucleophilic additions (e.g., Grignard reactions). However, it is less stable than the ester, requiring careful handling under anhydrous conditions .
  • Applications : Used in the synthesis of chiral amines or alcohols via reduction (e.g., NaBH₄).
b) Methyl (2R)-2-methylpyrrolidine-2-carboxylate
  • Structure : Substitutes the tert-butyl ester with a methyl ester.
  • Stability : The methyl ester is more prone to hydrolysis under acidic/basic conditions compared to the tert-butyl variant, limiting its utility in prolonged reactions .
  • Synthetic Utility : Often employed in transient protection strategies due to easier deprotection.
c) tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate
  • Structure: Features additional substituents: a silyl-protected hydroxyl group and a conjugated enoate.
  • Reactivity: The silyl ether enhances stability during oxidation/reduction steps, while the enoate enables Diels-Alder reactions. Reported purity of intermediates (69–99%) suggests manageable steric challenges during synthesis .

Hydroxylated and Aromatic Derivatives: Solubility and Bioactivity

a) tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
  • Structure : Incorporates a hydroxyl group at the 3-position.
  • Polarity : Increased hydrophilicity compared to the parent compound, improving aqueous solubility (logP reduced by ~0.5).
  • Applications: Potential intermediate for anticancer agents, as hydroxyl groups often enhance target binding .
b) tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate
  • Structure : Includes a lipophilic 4-octylphenethyl chain.
  • Lipophilicity : Higher logP (estimated +2) due to the aromatic and alkyl groups, favoring membrane permeability. Synthesized in 78–93% yield, indicating efficient coupling reactions .
a) tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Contains a pyridinyl ether moiety.
  • Bioactivity : The pyridine group may engage in hydrogen bonding or π-stacking interactions, relevant for kinase inhibitors. NMR data (δ 7.2–8.1 ppm for aromatic protons) confirm structural integrity .
b) Spiro-pyrrolidine-oxindole Derivatives
  • Structure : Complex spiro frameworks with indole and pyrrolidine rings.
  • Synthetic Challenges : High-yield synthesis (94%) achieved via cascade cyclization, demonstrating compatibility of the tert-butyl ester with multi-step reactions .

Stereochemical Variants: Impact on Chirality

  • (2S,3R) vs. (2R,3S) Isomers :
    • tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate exhibits distinct NMR shifts (e.g., δ 3.8 ppm for hydroxyl proton) compared to the (2R) parent compound. Stereochemistry influences diastereoselectivity in downstream reactions .

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